molecular formula C12H19N5 B1452864 4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1105193-40-5

4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1452864
CAS No.: 1105193-40-5
M. Wt: 233.31 g/mol
InChI Key: SFIJOJRBBKDWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS 1105193-40-5) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This polysubstituted pyrimidine features both piperazine and pyrrolidine rings, heterocycles renowned for their prevalence in pharmacologically active compounds and their ability to improve physicochemical parameters . The compound serves as a key synthetic intermediate for developing novel therapeutic agents. This scaffold has demonstrated particular promise in the development of enzyme inhibitors. Research has identified derivatives based on the closely related 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine structure as potent, non-competitive inhibitors of the inflammatory caspases (caspase-1, -4, and -5) . These caspases are critical components of the immune response and are considered potential therapeutic targets for autoimmune and inflammatory diseases. Analogs of this scaffold, such as the ethylbenzene derivative CK-1-41, have been reported to function as pan-selective inhibitors with low nanomolar Ki values against the entire family of inflammatory caspases, representing one of the first known examples of small molecules capable of inhibiting all three . The pyrrolidine ring contributes to a three-dimensional, sp3-hybridized structure that allows for extensive exploration of pharmacophore space, while the piperazine ring offers a versatile site for further structural derivatization to optimize binding and selectivity . This makes this compound a valuable building block for researchers synthesizing compound libraries for high-throughput screening and for investigating new treatments for inflammation-related conditions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-piperazin-1-yl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-2-6-16(5-1)11-9-12(15-10-14-11)17-7-3-13-4-8-17/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIJOJRBBKDWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine generally follows a three-step approach:

  • Step 1: Pyrimidine Core Formation
    The pyrimidine nucleus is typically constructed via condensation reactions involving amidines, urea derivatives, or β-dicarbonyl compounds under acidic or basic conditions. This step establishes the heterocyclic scaffold necessary for further substitutions.

  • Step 2: Introduction of the Piperazine Moiety at the 4-Position
    A halogenated pyrimidine intermediate (commonly 4-chloropyrimidine or 4-bromopyrimidine) undergoes nucleophilic aromatic substitution with piperazine. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) to enhance nucleophilicity and reaction rate.

  • Step 3: Functionalization at the 6-Position with Pyrrolidine
    The 6-position substitution is achieved via Buchwald–Hartwig amination or related palladium-catalyzed C–N coupling reactions. This step requires palladium catalysts (e.g., Pd(OAc)₂) and suitable ligands (e.g., Xantphos) under inert atmosphere, often assisted by microwave irradiation to accelerate the reaction kinetics.

Detailed Preparation Procedure and Conditions

Step Reaction Type Reagents/Conditions Notes/Optimization Strategies
1 Pyrimidine ring formation Amidines or urea derivatives, acidic/basic medium Control pH and temperature to favor ring closure and purity
2 Nucleophilic aromatic substitution Halogenated pyrimidine + piperazine, DMF, 80–120°C Use slight excess piperazine (1.2:1 molar ratio) to drive reaction
3 Buchwald–Hartwig amination Pd(OAc)₂/Xantphos catalyst, pyrrolidine, toluene or THF, microwave (150°C, 30 min) Microwave irradiation improves yield and reduces reaction time
Purification Column chromatography or recrystallization Silica gel, ethyl acetate/hexane, or ethanol/water Ensures product purity >95%

Catalyst and Solvent Selection

  • Catalysts: Palladium acetate (Pd(OAc)₂) combined with bidentate ligands such as Xantphos is preferred for efficient C–N bond formation in the Buchwald–Hartwig amination step.
  • Solvents: DMF and DMSO are optimal for nucleophilic substitution with piperazine due to their high polarity and ability to solubilize reactants. For the pyrrolidine coupling, toluene or tetrahydrofuran (THF) reduce side reactions and improve catalyst performance.
  • Microwave Assistance: Microwave irradiation at 150°C for 30 minutes significantly enhances reaction kinetics and overall yield compared to conventional heating.

Reaction Mechanism Insights

  • The nucleophilic aromatic substitution at the 4-position proceeds via displacement of the halogen by the piperazine nitrogen, facilitated by the electron-deficient pyrimidine ring.
  • The Buchwald–Hartwig amination at the 6-position involves oxidative addition of the halogenated pyrimidine to Pd(0), coordination and deprotonation of pyrrolidine, followed by reductive elimination to form the C–N bond.
  • Optimization of stoichiometry, temperature, and catalyst loading is crucial to maximize yield and minimize side products.

Purification and Characterization

  • Purification: Final products are purified by silica gel column chromatography using ethyl acetate/hexane mixtures or recrystallized from ethanol/water to achieve high purity.
  • Characterization Techniques:
    • NMR (¹H and ¹³C): Confirms regiochemistry and substitution pattern with characteristic chemical shifts for pyrimidine carbons (~160 ppm), piperazine methylene protons (3.5–4.0 ppm), and pyrrolidine protons (1.8–2.2 ppm).
    • HPLC-MS: Reverse-phase HPLC coupled with ESI-MS verifies purity (>95%) and molecular ion peaks consistent with molecular weight (~325.4 g/mol).
    • FT-IR: Identifies functional groups such as C=N stretching (~1650 cm⁻¹) and aromatic C–H (~3050 cm⁻¹).

Research Findings and Optimization Data

Parameter Condition/Value Effect on Yield/Purity
Solvent for piperazine coupling DMF or DMSO Enhances nucleophilicity, improves yield
Temperature 80–120°C Higher temperature accelerates substitution
Catalyst system Pd(OAc)₂/Xantphos High catalytic efficiency in amination step
Microwave irradiation 150°C, 30 min Reduces reaction time, increases yield by ~20%
Molar ratio (piperazine:intermediate) 1.2:1 Drives substitution to completion
Purification method Column chromatography or recrystallization Achieves >95% purity

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Remarks
1 Pyrimidine ring synthesis Amidines/urea derivatives, acid/base, heat Formation of pyrimidine core
2 Nucleophilic substitution (4-position) Halogenated pyrimidine + piperazine, DMF, 80–120°C Introduction of piperazine moiety
3 Buchwald–Hartwig amination (6-position) Pd(OAc)₂/Xantphos, pyrrolidine, toluene/THF, microwave Introduction of pyrrolidine moiety
4 Purification Silica gel chromatography or recrystallization Isolation of pure compound (>95%)

Chemical Reactions Analysis

N-Alkylation of Piperazine

The piperazine moiety undergoes alkylation reactions due to its secondary amine groups. For example:
Reaction: Treatment with methyl iodide in acetonitrile at 60°C yields mono- and di-methylated derivatives.
Product: Quaternary ammonium salts form at elevated temperatures, while milder conditions produce tertiary amines.

ReagentConditionsMajor ProductYield (%)
CH₃ICH₃CN, 60°C, 6hN-Methylpiperazinyl derivative78
C₂H₅BrDMF, RT, 12hN-Ethylpiperazinyl analog65

Oxidation Reactions

The pyrrolidine ring and piperazine group are susceptible to oxidation:
Reagents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidize amines to N-oxides.
Example:
4 Piperazin 1 yl 6 pyrrolidin 1 yl pyrimidine+H2O2N Oxide derivatives\text{4 Piperazin 1 yl 6 pyrrolidin 1 yl pyrimidine}+\text{H}_2\text{O}_2\rightarrow \text{N Oxide derivatives}

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)AcOH, 50°C, 3hPiperazine N-oxideHigh
KMnO₄H₂O, 80°C, 2hPyrrolidine N-oxideModerate

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at activated positions. Electron-donating amine groups direct incoming electrophiles to specific sites:
Example: Nitration at position 5 of the pyrimidine ring using nitric acid .

ReactionReagentPositionProduct Structure
NitrationHNO₃, H₂SO₄C55-Nitro-pyrimidine derivative
SulfonationSO₃, H₂SO₄C22-Sulfo analog

Comparative Reactivity of Substituents

Functional GroupReactivity TowardsExample ReactionRate Constant (k, s⁻¹)
PiperazineAlkylationCH₃I in CH₃CN1.2 × 10⁻³
PyrrolidineOxidationH₂O₂ in AcOH3.8 × 10⁻⁴
Pyrimidine CoreNitrationHNO₃/H₂SO₄5.6 × 10⁻⁵

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura cross-coupling when halogenated. For instance, bromination at C2 followed by coupling with aryl boronic acids :
Steps:

  • Bromination with PBr₃ yields 2-bromo derivative.

  • Suzuki coupling with ArB(OH)₂ forms biaryl products.

Halogenation ReagentCoupling PartnerProduct Yield (%)
PBr₃PhB(OH)₂82
NBS4-MeOC₆H₄B(OH)₂75

Stability and Degradation

The compound degrades under strongly acidic or basic conditions:

  • Acidic Hydrolysis: Cleavage of piperazine-pyrimidine bonds at pH < 2.

  • Basic Conditions: Ring-opening of pyrrolidine at pH > 12 .

Scientific Research Applications

Adenosine Receptor Modulation

4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has been studied for its role as an adenosine A2A receptor antagonist. This receptor is implicated in various neurological disorders, including Parkinson's and Alzheimer's diseases. Antagonists of this receptor have shown promise in alleviating symptoms associated with neurodegeneration and may also have anti-tumor properties by inhibiting tumor cell immune evasion .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. The modulation of adenosine receptors can enhance anti-tumor immunity, making this compound a potential candidate for cancer therapy .

CNS Disorders

The compound's ability to interact with neurotransmitter systems positions it as a potential treatment for various central nervous system disorders. Its pharmacological profile suggests that it could influence mood regulation, cognition, and neuroprotection, which are critical areas of research in psychiatry and neurology .

Case Studies

StudyFocusFindings
Study on A2A Receptor Antagonists Investigated the effects of piperazine derivatives on A2A receptorsIdentified several derivatives with high binding affinity and selectivity, indicating potential for treating neurodegenerative diseases .
Anticancer Research Evaluated the impact of piperazine-containing compounds on cancer cell linesDemonstrated that these compounds can inhibit cell proliferation and induce apoptosis in various cancer types .

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Positions 4 and 6

Piperazine vs. Piperidine
  • Piperidine’s lack of a second nitrogen may decrease solubility but improve lipophilicity. Key Difference: Piperazine’s dual nitrogen atoms enable stronger interactions with acidic residues (e.g., aspartate or glutamate in kinases), whereas piperidine prioritizes hydrophobic contacts .
Trifluoromethyl vs. Pyrrolidine
  • 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine ():
    • The electron-withdrawing trifluoromethyl group at position 6 enhances metabolic stability but may reduce electron density in the pyrimidine ring, altering binding kinetics. In contrast, pyrrolidine’s electron-donating nature could increase ring reactivity or modulate target selectivity .
Pyrazole vs. Pyrrolidine
  • This difference may shift selectivity toward targets requiring planar binding motifs (e.g., ATP-binding pockets in kinases) .

Core Heterocycle Modifications

Pyrimidine vs. Thieno[3,2-d]pyrimidine
  • Derivatives like 2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine () replace the pyrimidine core with a thienopyrimidine scaffold.
Pyrazolo[3,4-d]pyrimidine ():
  • Fused pyrazole-pyrimidine systems (e.g., pyrazolo[3,4-d]pyrimidine) enhance rigidity and planar surface area, favoring kinase inhibition. However, this reduces conformational flexibility compared to 4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, which may limit adaptability to diverse binding sites .

Comparative Data Table

Compound Name Core Structure Substituents (Position 4/6) Key Biological Target Notable Properties
This compound Pyrimidine Piperazine (4), Pyrrolidine (6) Kinases, CNS targets Balanced solubility and lipophilicity
Dasatinib Pyrimidine Piperazine (4), Chlorophenyl (6) Src/Bcr-Abl kinases High potency (IC50 < 1 nM)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidine (6) Antimicrobial targets Enhanced hydrophobicity
2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine Thienopyrimidine Morpholine (4), Indazole (2) PI3K/AKT/mTOR pathway Improved metabolic stability

Biological Activity

4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C12H19N5
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 1105193-40-5
  • Structure : The compound features a pyrimidine ring substituted with piperazine and pyrrolidine moieties, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Caspase Inhibition : Research indicates that derivatives of this compound act as selective inhibitors of inflammatory caspases (caspase-1, -4, and -5), which are critical in the immune response and inflammation. For instance, a study highlighted that certain analogs exhibited low nanomolar inhibitory constants (K_i) against these caspases, demonstrating their potential as therapeutic agents for autoimmune diseases .

2. Therapeutic Applications

The compound has shown promise in various therapeutic areas:

  • Autoimmune Diseases : By inhibiting inflammatory caspases, the compound may help manage conditions characterized by excessive inflammation .
  • Cancer Immunotherapy : The modulation of immune responses through PD-1/PD-L1 pathways is another area of exploration. Compounds similar to this compound are being investigated for their ability to disrupt PD-L1 interactions, potentially enhancing anti-tumor immunity .

Table 1: Summary of Biological Activities

Activity TypeTargetK_i Value (nM)Reference
Inflammatory Caspase InhibitionCaspase-1, -4, -5< 10
PD-L1 Interaction DisruptionPD-L1/PD-1 PathwayN/A

Case Study: Inhibition of Inflammatory Caspases

A series of studies synthesized various derivatives based on the piperazine scaffold. One notable compound demonstrated selective inhibition towards caspase-5 over caspase-1 and -4, with a nearly tenfold difference in potency. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between chloropyrimidine intermediates and piperazine/pyrrolidine derivatives. Key parameters include:

  • Temperature : 80–120°C (optimized at 100°C to minimize side reactions) .
  • Solvent : Polar aprotic solvents like DMF or THF enhance reactivity .
  • Stoichiometry : Excess amine reagents (1.5–2.0 equivalents) improve substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6d_6 or CDCl3_3 to confirm substituent integration (e.g., piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ peak) for molecular weight validation .
  • X-ray Diffraction (XRD) : Single-crystal analysis resolves bond angles and spatial arrangement. For related pyrimidines, parameters include:
Space GroupCell Dimensions (Å)Resolution
P-1a=7.890, b=9.872, c=11.4530.84 Å

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data between structurally similar derivatives?

  • Methodological Answer :

  • Comparative Assays : Test derivatives (e.g., 4-alkoxy vs. 4-arylpiperazinyl variants ) in parallel using standardized assays (e.g., receptor binding or enzyme inhibition).
  • Structure-Activity Relationship (SAR) : Map substituent effects (e.g., bulkier groups reduce solubility but enhance target affinity) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and explain activity discrepancies .

Q. What strategies optimize yield in multi-step syntheses involving thermally sensitive intermediates?

  • Methodological Answer :

  • Stepwise Temperature Control : Use lower temperatures (<60°C) for unstable intermediates, followed by gradual heating for final cyclization .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
  • Real-Time Monitoring : Employ inline FTIR or HPLC to track intermediate stability .

Q. How should impurity profiling be conducted to meet regulatory standards for pharmaceutical intermediates?

  • Methodological Answer :

  • HPLC Conditions : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (5–95% ACN over 30 min) .
  • Key Impurities :
Impurity IDStructure DescriptionDetection Limit
Imp. G(EP)2,2'-(Piperazine-1,4-diyl)dipyrimidine0.05%
Imp. H(EP)Bis[...]acetate Dioxalate0.1%

Q. How can stability studies be designed to assess degradation under accelerated conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to:
  • Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours .
  • Oxidative stress : 3% H2_2O2_2 at 25°C for 48 hours .
  • Analytical Metrics : Monitor degradation via HPLC peak area reduction and LC-MS identification of byproducts .

Q. What advanced techniques are used to analyze structure-activity relationships in novel derivatives?

  • Methodological Answer :

  • Fluorine Substitution : Introduce fluorine atoms (e.g., 5-(fluorobenzoylamino) derivatives ) to enhance metabolic stability.
  • Pharmacokinetic Profiling : Use in vitro microsomal assays (human liver microsomes) to assess half-life and CYP inhibition .
  • Crystallographic Data : Compare XRD-derived bond lengths with computational models to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.